BENGHE Foundational & Exploratory

Check Availability & Pricing

Ethyl 1-(aminomethyl)cyclopropanecarboxylate:
A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Ethyl 1-
Compound Name: (aminomethyl)cyclopropanecarbox
ylate
Cat. No.: B112591
\ v

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-(aminomethyl)cyclopropanecarboxylate is a synthetically valuable organic
compound featuring a unique strained cyclopropane ring system.[1] This structure, which
incorporates both an aminomethyl group and an ethyl ester functionality, has garnered
significant interest within the medicinal chemistry and drug discovery sectors. The inherent ring
strain of the cyclopropane moiety can lead to enhanced reactivity compared to more stable
cyclic structures.[1] Furthermore, the presence of the primary amine and the ester group
provides versatile handles for chemical modification, making it an attractive building block for
the synthesis of more complex molecules with potential therapeutic applications.[1]

The strategic incorporation of cyclopropane rings into drug candidates is a well-established
approach to modulate various physicochemical and pharmacological properties.[2] These
modifications can lead to improvements in metabolic stability, target binding potency, and
membrane permeability.[2] This guide provides a comprehensive overview of the synthesis,
properties, and applications of ethyl 1-(aminomethyl)cyclopropanecarboxylate, with a focus
on its role as a key intermediate in the development of novel therapeutics.

Physicochemical Properties
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A clear understanding of the physicochemical properties of Ethyl 1-
(aminomethyl)cyclopropanecarboxylate is essential for its effective use in synthesis and
drug design. The table below summarizes its key identifiers and properties.

Property Value Source
CAS Number 400840-94-0 [3][41[5]
Molecular Formula C7H13NO2 [1][5]
Molecular Weight 143.18 g/mol [3][5]
Appearance Liquid [1]

Keep in a dark place, sealed in

Storage dry, store in freezer, under [5]
-20°C
SMILES CCOC(=0)C1(CC1)CN [1]

INChi=1/C7H13NO2/c1-2-10-
InChl [1]
6(9)7(5-8)3-4-7/h2-5,8H2,1H3

This table provides a summary of the key physicochemical properties of Ethyl 1-
(aminomethyl)cyclopropanecarboxylate.

Synthesis and Characterization

The synthesis of ethyl 1-(aminomethyl)cyclopropanecarboxylate and its analogs can be
achieved through various synthetic routes. One common approach involves the modification of
a pre-existing cyclopropane-containing starting material. For instance, a related compound,
ethyl 1-aminocyclopropanecarboxylate, can be synthesized from 1-aminocyclopropane-1-
carboxylic acid hydrochloride.[6]

Example Synthetic Protocol: Esterification of 1-
Aminocyclopropane-1-carboxylic acid

While a direct synthesis for ethyl 1-(aminomethyl)cyclopropanecarboxylate is not readily
available in the provided search results, a representative protocol for the synthesis of a
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structurally similar compound, ethyl 1-aminocyclopropanecarboxylate, is described below. This

illustrates a general approach to introducing the ethyl ester functionality.

Reaction: Esterification of 1-Aminocyclopropane-1-carboxylic acid hydrochloride.[6]

Step-by-Step Methodology:

A solution of 1-amino cyclopropane carboxylic acid hydrochloride (7.2 g, 52 mM) in 500 ml
ethanol is saturated with HCI gas.[6]

The solution is then stirred and heated under reflux for sixteen hours.[6]

A portion of the ethanol is distilled off using a Dean Stark trap.[6]

More ethanol (200 ml) is added, and the solution is again saturated with HCI gas.[6]
After heating for an additional five hours, the solvent is distilled off.[6]

The residue is taken up in 300 ml of chloroform and cooled to 0°C.[6]

Ammonia gas is bubbled through the solution.[6]

The solvent is evaporated, and the residue is taken up in diethyl ether (400 ml) and washed
with water (20 ml).[6]

The product is extracted three times with diethyl ether (3 x 200 ml).[6]

The combined ether solutions are dried over sodium sulfate, and the ether is evaporated to
yield ethyl 1-amino cyclopropane carboxylate (4.0 g, 60% yield).[6]

Characterization

The structural confirmation of ethyl 1-(aminomethyl)cyclopropanecarboxylate and its

derivatives relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both *H and 3C NMR are crucial for
elucidating the carbon-hydrogen framework of the molecule.[7][8] The characteristic signals
for the ethyl group (a quartet and a triplet), the cyclopropane protons, and the aminomethyl
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protons would be expected in the *H NMR spectrum. The 3C NMR spectrum would show
distinct peaks for the carbonyl carbon of the ester, the quaternary cyclopropane carbon, the
methylene carbons of the cyclopropane and ethyl groups, and the methyl carbon of the ethyl

group.

« Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups
present in the molecule.[9] A strong absorption band around 1720-1740 cm~* would indicate
the presence of the ester carbonyl group. The N-H stretching vibrations of the primary amine
would appear in the region of 3300-3500 cm~1.

e Mass Spectrometry (MS): Mass spectrometry provides information about the molecular
weight and fragmentation pattern of the compound.[9] The molecular ion peak would confirm
the molecular weight of 143.18 g/mol .

The following diagram illustrates a general workflow for the synthesis and characterization of
cyclopropane-containing building blocks.

General workflow for synthesis and characterization.

Applications in Drug Discovery

The unique structural features of ethyl 1-(aminomethyl)cyclopropanecarboxylate make it a
valuable building block in drug discovery. The cyclopropane ring can act as a bioisostere for
other groups, such as a gem-dimethyl group or a double bond, and can impart conformational
rigidity to a molecule. This can lead to improved binding affinity and selectivity for a biological
target.[10]

Role as a Constrained Amino Acid Surrogate

The 1-(aminomethyl)cyclopropanecarboxylate scaffold can be considered a constrained analog
of various amino acids. The rigid cyclopropane backbone restricts the conformational freedom
of the molecule, which can be advantageous in the design of peptides and peptidomimetics.
[10] By locking the molecule into a specific conformation, it is possible to enhance its biological
activity and metabolic stability.

Potential Therapeutic Areas
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Derivatives of cyclopropanecarboxylic acids have shown a wide range of biological activities,
including potential as antidepressants.[11] For example, a series of 1-aryl-2-
(aminomethyl)cyclopropanecarboxylic acid derivatives were synthesized and evaluated for their
antidepressant potential, with some compounds showing greater activity than imipramine and
desipramine.[11] Furthermore, compounds containing cyclopropane rings are explored for a
variety of pharmacological properties, and the amine group can facilitate interactions with
biological targets.[1]

The following diagram illustrates the potential applications of ethyl 1-
(aminomethyl)cyclopropanecarboxylate as a building block in drug discovery.

Applications in drug discovery.

Conformational Analysis

The biological activity of flexible molecules is often dependent on their conformation.[12]
Conformational analysis of ethyl 1-(aminomethyl)cyclopropanecarboxylate and its
derivatives is therefore crucial for understanding their structure-activity relationships.[12]
Computational methods, such as DFT (Density Functional Theory) and ab initio calculations,
can be employed to investigate the conformational stability and rotational barriers of such
molecules.[13] For the parent 1-aminocyclopropanecarboxylic acid, theoretical calculations
have predicted the existence of a conformational equilibrium between cis-syn and trans-syn
conformers.[13] Similar studies on the title compound would provide valuable insights for
rational drug design.

Experimental Protocols
In Vivo Formulation

For in vivo studies, proper formulation of the compound is critical. A general protocol for
preparing a clear solution of a research compound for animal administration is provided below.
It is important to note that this is a reference protocol and should be adapted based on the
specific experimental requirements.

Example Formulation Protocol:[3]

¢ Objective: To prepare a working solution of 2 mg/mL.
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e Stock Solution: Prepare a stock solution of the compound in a suitable solvent, for example,
40 mg/mL in DMSO.

e Co-solvents: Utilize a mixture of co-solvents to ensure solubility and stability. A common
combination is:

o 30% PEG300
o 5% Tween 80
o 65% Saline/PBS/ddH20
e Procedure:
o Start with the required volume of the stock solution.

o Add the specified percentages of PEG300 and Tween 80, mixing well after each addition
to ensure clarity.

o Finally, add the saline, PBS, or ddH20 to reach the final volume and concentration.

Note: The solubility of the compound in the chosen vehicle should be confirmed experimentally.
If the required concentration exceeds the solubility, the formulation will need to be adjusted.[3]

Conclusion

Ethyl 1-(aminomethyl)cyclopropanecarboxylate is a versatile and valuable building block for
medicinal chemistry and drug discovery. Its unique structural and physicochemical properties,
stemming from the strained cyclopropane ring and the presence of reactive functional groups,
offer significant opportunities for the design and synthesis of novel therapeutic agents. A
thorough understanding of its synthesis, characterization, and potential applications, as
outlined in this guide, will empower researchers to effectively utilize this compound in their
guest for new and improved medicines.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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